Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

説明

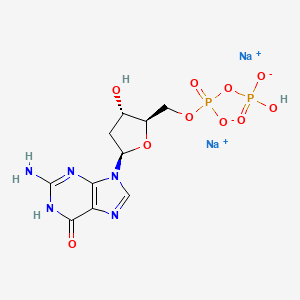

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt, also known as 2’-DEOXYGUANOSINE-5’-DIPHOSPHATE DISODIUM SALT, interacts with several targets. These include GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in various cellular processes, including signal transduction, cell division, and protein synthesis .

Mode of Action

The compound acts as a guanine nucleotide, containing two phosphate groups esterified to the sugar moiety . It interacts with its targets, influencing their activity and modulating various cellular processes . For instance, it can stimulate guanine nucleotide-binding proteins, leading to changes in cellular signaling .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to prevent the hepcidin-ferroportin interaction and modulate the interleukin-6 (IL-6)/stat-3 pathway . This can lead to changes in iron metabolism and inflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its interaction with multiple targets and pathways. For instance, by modulating the IL-6/stat-3 pathway, it can influence inflammatory responses . Additionally, by preventing the hepcidin-ferroportin interaction, it can affect iron metabolism .

生化学分析

Biochemical Properties

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is a key player in biochemical reactions, particularly those involving nucleotides and nucleosides. It serves as a substrate for enzymes such as pyruvate kinase, which catalyzes the transfer of a phosphate group to produce guanosine 5’-triphosphate. This compound also interacts with guanine nucleotide exchange factors, which facilitate the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins, thereby activating them . Additionally, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in the modulation of interleukin-6 and the signal transducer and activator of transcription 3 pathway .

Cellular Effects

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a significant role in the activation of G-proteins, which are involved in transmitting signals from cell surface receptors to intracellular targets . This compound also affects the hepcidin-ferroportin interaction, which is crucial for iron homeostasis . Furthermore, it has been shown to modulate the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting inflammatory responses and cellular growth .

Molecular Mechanism

At the molecular level, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt exerts its effects through various binding interactions and enzymatic activities. It binds to G-proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, thereby activating the G-protein . This activation triggers downstream signaling pathways that regulate various cellular functions. Additionally, this compound serves as a substrate for pyruvate kinase, which catalyzes the production of guanosine triphosphate, an essential molecule for RNA biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt can vary over time. The compound is generally stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . Its stability in solution may be limited, and it is recommended to prepare and use solutions on the same day to ensure optimal activity . Long-term studies have shown that elevated levels of guanosine diphosphate are associated with the pathogenesis of neurological disorders, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt in animal models vary with different dosages. At lower doses, it can effectively modulate cellular signaling pathways and metabolic processes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including disruptions in cellular homeostasis and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in several metabolic pathways. It is interconvertible to guanosine by the action of ectonucleotidases and nucleoside phosphorylase . This compound also serves as a substrate for pyruvate kinase, which produces guanosine triphosphate, supporting RNA biosynthesis . Additionally, it plays a role in the modulation of the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting cellular growth and inflammatory responses .

Transport and Distribution

Within cells and tissues, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with G-proteins and other signaling molecules . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

生物活性

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (dGDP) is a nucleotide that plays a crucial role in various biological processes, particularly in cellular signaling, DNA synthesis, and energy metabolism. This article provides a detailed overview of its biological activity, relevant research findings, and applications in scientific studies.

Structure and Function

This compound is a derivative of guanosine diphosphate (GDP) with specific modifications that affect its biological functions. The absence of the hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleotide counterparts, influencing its interactions with enzymes and its stability in biochemical pathways.

Biological Roles

1. Substrate in Nucleotide Metabolism

- dGDP serves as a substrate for various enzymes involved in nucleotide metabolism. It is essential for the synthesis of deoxyribonucleic acid (DNA) during cell replication processes, where it is converted into deoxyguanosine triphosphate (dGTP), a critical building block for DNA polymerases.

2. Role in Signal Transduction

- The compound is involved in signal transduction pathways, particularly those mediated by G-proteins. It can influence cellular responses by modulating the activity of guanine nucleotide-binding proteins, which are pivotal in various signaling cascades .

3. Interaction with Oncogenes

- Research indicates that dGDP interacts with Ras proteins, which are key regulators in the mitogen-activated protein kinase (MAPK) signaling pathway. These interactions are significant in cancer biology, as mutations in Ras can lead to uncontrolled cell proliferation . Studies have shown that dGDP can alter the biochemical properties of Ras, affecting its activation and hydrolysis rates .

Research Findings and Case Studies

Several studies have explored the biological activity of dGDP:

- Enzymatic Interactions : Investigations using surface plasmon resonance have demonstrated that dGDP binds to various enzymes, including DNA polymerases and kinases. This binding influences enzyme kinetics and substrate specificity, providing insights into its role in cellular metabolism.

- Cancer Research : A study highlighted how imbalances in the deoxyribonucleotide triphosphate pool, including dGDP levels, are associated with diseases such as cancer and diabetes. The hydrolysis rates of dGTP bound to oncogenic Ras mutants were found to differ significantly from those bound to normal Ras proteins, suggesting a potential therapeutic target for cancer treatments .

- Signal Transduction Studies : Research has shown that dGDP can stimulate phosphoinositide hydrolysis and cyclic AMP accumulation, indicating its role as a second messenger in signaling pathways .

Applications

The unique properties of this compound make it valuable for various applications:

- Biochemical Research : It is widely used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

- Pharmaceutical Development : Investigated for potential therapeutic effects against cancer and viral infections due to its role in cellular signaling and metabolism.

- Diagnostic Tools : Utilized in the production of diagnostic reagents and as a standard in analytical techniques.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Substrate for DNA synthesis | Converts to dGTP for DNA polymerase activity |

| Signal transduction | Modulates G-protein activity; affects cellular responses |

| Interaction with oncogenes | Alters Ras protein function; implications for cancer research |

| Enzymatic interactions | Binding studies reveal insights into enzyme kinetics |

科学的研究の応用

Enzymatic Studies

- Substrate for Enzymes : dGDP is frequently used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving GTPases .

- Role in Pyruvate Kinase Reactions : It acts as a substrate for pyruvate kinase, facilitating the production of guanosine 5'-triphosphate (GTP), which is essential for RNA biosynthesis .

Cellular Signaling

- Signal Transduction : dGDP is involved in cellular signaling pathways, particularly in the activation of G-proteins. It facilitates the exchange of GDP for GTP on these proteins, which is critical for transmitting signals from cell surface receptors to intracellular targets .

- Inflammatory Response Modulation : The compound has been shown to influence pathways such as IL-6/stat-3, which are involved in inflammatory responses, highlighting its potential therapeutic implications.

Medical Research

- Therapeutic Potential : dGDP is being investigated for its potential applications in treating diseases such as cancer and viral infections due to its ability to modulate cellular processes and signaling pathways .

- Diagnostic Reagents : The compound is utilized in the development of diagnostic reagents and assays, particularly in the context of studying nucleotide metabolism and related disorders .

Chemical Reactions

dGDP undergoes various chemical reactions that are essential for its function:

- Oxidation : Can yield guanosine derivatives with additional functionalities.

- Reduction : Involves gaining electrons or hydrogen to form different guanosine analogs.

- Substitution Reactions : Can produce various derivatives by replacing functional groups with nucleophiles or electrophiles.

Stability and Storage

The compound is generally stable when stored under desiccated conditions at -20°C and can be utilized effectively for up to 12 months.

Case Study 1: Enzymatic Kinetics

In a study examining the kinetics of GTPases, researchers utilized dGDP as a substrate to elucidate the mechanisms by which these enzymes functioned under different conditions. The findings highlighted how variations in dGDP concentration affected enzymatic activity, providing insights into potential regulatory mechanisms within cells.

Case Study 2: Therapeutic Applications

Another investigation explored the effects of dGDP on inflammatory pathways using animal models. The results indicated that administration of dGDP led to modulation of IL-6/stat-3 signaling, suggesting its potential role as an anti-inflammatory agent.

特性

IUPAC Name |

disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRRPRAEQUOAZ-FVALZTRZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228736 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78101-74-3, 102783-74-4 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078101743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。